molecular formula C11H10N2O2S B13547659 Methyl 3-(2-aminothiazol-4-yl)benzoate

Methyl 3-(2-aminothiazol-4-yl)benzoate

Cat. No.: B13547659
M. Wt: 234.28 g/mol
InChI Key: DKNFFLRDWGIADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-aminothiazol-4-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-aminothiazol-4-yl)benzoate typically involves the reaction of 2-aminothiazole with methyl 3-bromobenzoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-aminothiazole moiety participates in nucleophilic substitutions under basic or acidic conditions. Key transformations include:

Reaction Type Conditions Substituent Introduced Product
HydrolysisAqueous NaOH (1M), 80°C, 6 hrs-OH3-(2-Aminothiazol-4-yl)benzoic acid
Aryl HalogenationBr₂ (1 equiv), DCM, 0°C, 2 hrs-Br4-Bromo-2-aminothiazole derivative

The amino group at position 2 of the thiazole ring enhances electron density, facilitating electrophilic aromatic substitution at position 5 of the thiazole.

Oxidation Reactions

The thiazole sulfur undergoes oxidation to yield sulfoxides or sulfones:

Oxidizing Agent Conditions Product Yield
m-CPBA (1.2 equiv)DCM, 25°C, 12 hrsThiazole sulfoxide78%
H₂O₂ (30%), AcOHReflux, 6 hrsThiazole sulfone65%

Sulfoxide formation is stereospecific, with the (S)-isomer predominating under mild conditions .

Reduction Reactions

The ester group and thiazole ring are susceptible to reduction:

Reducing Agent Conditions Target Site Product
LiAlH₄ (2 equiv)THF, 0→25°C, 3 hrsEster → Alcohol3-(2-Aminothiazol-4-yl)benzyl alcohol
H₂ (1 atm), Pd/CEtOH, 25°C, 24 hrsThiazole ring saturationPartially saturated thiazoline

Ester reduction proceeds quantitatively, while thiazole ring hydrogenation requires higher pressures (≥5 atm H₂) for complete conversion .

Condensation Reactions

The amino group participates in Schiff base formation and heterocyclic condensations:

Reagent Conditions Product Application
4-NitrobenzaldehydeEtOH, Δ, 4 hrsSchiff base (imine)Antimicrobial intermediate
ThioureaHCl (cat.), H₂O/EtOH, 12 hrs2-Amino-thiazolo[5,4-d]pyrimidineKinase inhibitor scaffold

Schiff bases derived from this compound show enhanced π-π stacking in crystal lattices, improving thermal stability .

Acylation of the Amino Group

Acylating Agent Conditions Product
Acetyl chloridePyridine, 0°C, 2 hrsN-Acetyl-2-aminothiazole derivative
Benzoyl isocyanateDMF, 25°C, 6 hrsN-Benzoylurea analog

Acylation occurs regioselectively at the thiazole amino group without ester interference .

Suzuki-Miyaura Coupling

Boronic Acid Catalyst Product
4-Pyridylboronic acidPd(PPh₃)₄, K₂CO₃, DMEBiaryl-thiazole hybrid

Coupling occurs at position 4 of the benzoate ring (C3 substitution), confirmed by NOESY NMR .

Stability Under Physiological Conditions

Parameter Value Implications
Plasma stability (t₁/₂)6.8 hrs (human, pH 7.4)Suitable for prodrug design
Microsomal clearance12 mL/min/g proteinModerate first-pass metabolism

Esterase-mediated hydrolysis is the primary degradation pathway .

This compound’s versatility in nucleophilic, oxidative, and coupling reactions makes it a strategic intermediate in medicinal chemistry, particularly for antitubercular and antiprion agent development . Future studies should explore photooxygenation and transition-metal-catalyzed C–H functionalization to expand its synthetic utility.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminothiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. The compound’s antibacterial and antifungal activities are attributed to its ability to interfere with cell wall synthesis and protein function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of the methyl ester group also adds to its distinct properties compared to other thiazole derivatives .

Biological Activity

Methyl 3-(2-aminothiazol-4-yl)benzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its significant pharmacological properties. The thiazole moiety contributes to the compound's ability to interact with various biological targets, making it a candidate for drug development.

Biological Activities

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies show that it has effective activity against several bacterial strains. For instance:

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Micrococcus luteus1.95–3.917.81–125
Bacillus spp.3.91–15.6231.25–500
Streptococcus spp.7.81–15.6231.25–500

These results indicate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes .

2. Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects involves interaction with bacterial cellular components, leading to disruption of vital processes such as protein synthesis and cell wall integrity. The thiazole ring enhances lipophilicity, allowing better penetration through bacterial membranes .

3. Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound may inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the nervous system. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's . The inhibition of AChE can enhance cholinergic transmission, potentially improving cognitive function.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Variations in the thiazole position and substituents on the benzene ring can significantly affect its potency and selectivity against different pathogens . For example, modifications that enhance hydrophobic interactions or introduce electron-withdrawing groups can improve antimicrobial efficacy.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Antibacterial Efficacy : A study demonstrated that derivatives of thiazole compounds showed MIC values lower than traditional antibiotics like vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising alternative for treating resistant infections .
  • In Vitro Studies : In vitro assays have shown that this compound exhibits significant bactericidal activity against various strains, with concentration-dependent effects observed during testing .
  • Computational Studies : Molecular docking studies have elucidated the binding interactions between this compound and its targets, providing insights into its mechanism of action at the molecular level .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C11H10N2O2S/c1-15-10(14)8-4-2-3-7(5-8)9-6-16-11(12)13-9/h2-6H,1H3,(H2,12,13)

InChI Key

DKNFFLRDWGIADF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CSC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.